

Physical and chemical properties of 4-Ethyl-1-naphthoic acid

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Compound of Interest

Compound Name: *4-Ethyl-1-naphthoic acid*

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An In-depth Technical Guide to **4-Ethyl-1-naphthoic Acid**: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1-naphthoic acid, with the chemical formula $C_{13}H_{12}O_2$, is a derivative of naphthalene belonging to the carboxylic acid class.^{[1][2]} Its structure, featuring a naphthalene core substituted with an ethyl group and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Ethyl-1-naphthoic acid**, along with detailed experimental protocols for its synthesis and analysis, based on established methods for related compounds. The potential biological significance of this compound, particularly in the context of P2Y14 receptor antagonism, is also discussed.

Physicochemical Properties

The physicochemical properties of **4-Ethyl-1-naphthoic acid** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various research and development settings.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1][2]
Molecular Weight	200.23 g/mol	[1][2][3]
Appearance	Crystalline powder	[4]
Color	Light Beige	
Melting Point	129 - 131 °C	[4]
Boiling Point	379.3 °C at 760 mmHg	[4]
Flash Point	173.2 °C	[4]
Density	1.185 g/cm ³	[4]
Vapor Pressure	1.98E-06 mmHg at 25°C	[4]
Refractive Index	1.636	[4]

Table 2: Acid-Base and Solubility Properties

Property	Value/Description	Reference
pKa (Predicted)	~3.78 (based on 4-methylNaphthalene-1-carboxylic acid)	[5]
Solubility	Slightly soluble in Chloroform and Methanol. Expected to be soluble in other organic solvents like DMSO and ethanol. Limited solubility in water.	[2]

Chemical Reactivity and Identification

4-Ethyl-1-naphthoic acid exhibits reactivity characteristic of both a carboxylic acid and a substituted naphthalene. The carboxylic acid group can undergo esterification, amidation, and

reduction. The naphthalene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution influenced by the existing ethyl and carboxyl groups.

Table 3: Spectroscopic and Identification Data

Identifier/Spectrum	Description/Value	Reference
IUPAC Name	4-ethylnaphthalene-1-carboxylic acid	[3]
CAS Number	91902-58-8	[1][2]
PubChem CID	348912	[3]
¹ H NMR	Predicted shifts for aromatic protons (δ 7.0-9.0 ppm), ethyl group (CH_2 $\sim\delta$ 2.8 ppm, CH_3 $\sim\delta$ 1.3 ppm), and carboxylic acid proton (δ >10 ppm).	
¹³ C NMR	Predicted shifts for carboxylic carbon (~170 ppm), aromatic carbons (120-140 ppm), and ethyl group carbons (~29 ppm and ~15 ppm).	
Infrared (IR)	Expected characteristic peaks for O-H stretch of carboxylic acid (~2500-3300 cm^{-1} , broad), C=O stretch (~1700 cm^{-1}), and aromatic C-H and C=C stretches.	
Mass Spectrometry	Predicted $[\text{M}+\text{H}]^+$ at m/z 201.09100. Fragmentation would likely involve loss of H_2O , CO, and the ethyl group.	

Experimental Protocols

While specific, validated protocols for the synthesis and analysis of **4-Ethyl-1-naphthoic acid** are not readily available in the peer-reviewed literature, the following methodologies are based on well-established procedures for structurally similar compounds.

Synthesis Protocol: Grignard Carboxylation of 4-Ethyl-1-bromonaphthalene

This protocol describes a plausible route for the synthesis of **4-Ethyl-1-naphthoic acid** starting from 4-ethyl-1-bromonaphthalene via a Grignard reaction followed by carboxylation.

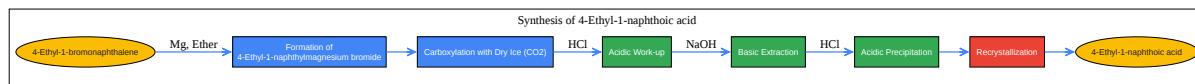
Materials:

- 4-Ethyl-1-bromonaphthalene
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Iodine (crystal)
- Dry ice (solid CO₂)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Toluene

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of a solution of 4-ethyl-1-bromonaphthalene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

- Carboxylation: Cool the Grignard reagent in an ice-salt bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. A viscous precipitate will form.
- Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to dissolve the magnesium salts. Separate the organic layer and extract the aqueous layer with diethyl ether.
- Extraction of the Acid: Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide. Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
- Isolation and Purification: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude **4-Ethyl-1-naphthoic acid**. Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as toluene to obtain the purified product.



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Caption: Workflow for the synthesis of **4-Ethyl-1-naphthoic acid**.

Analytical Protocol: HPLC Analysis

This protocol provides a general method for the analysis of **4-Ethyl-1-naphthoic acid** using High-Performance Liquid Chromatography (HPLC) with UV detection.

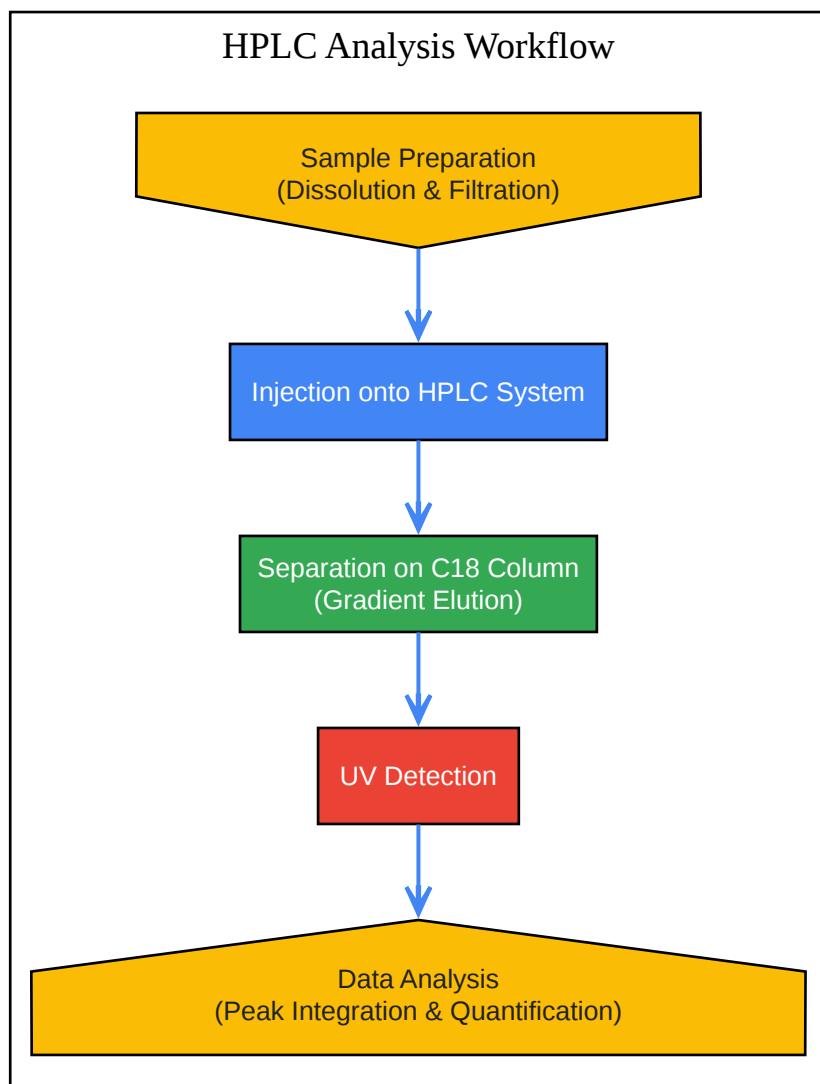
Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength corresponding to the absorbance maximum of the naphthalene ring (e.g., ~230 nm or ~290 nm).
- Column Temperature: 30 °C.

Procedure:

- Standard Preparation: Prepare a stock solution of **4-Ethyl-1-naphthoic acid** in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **4-Ethyl-1-naphthoic acid** in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **4-Ethyl-1-naphthoic acid** in the samples from the calibration curve.



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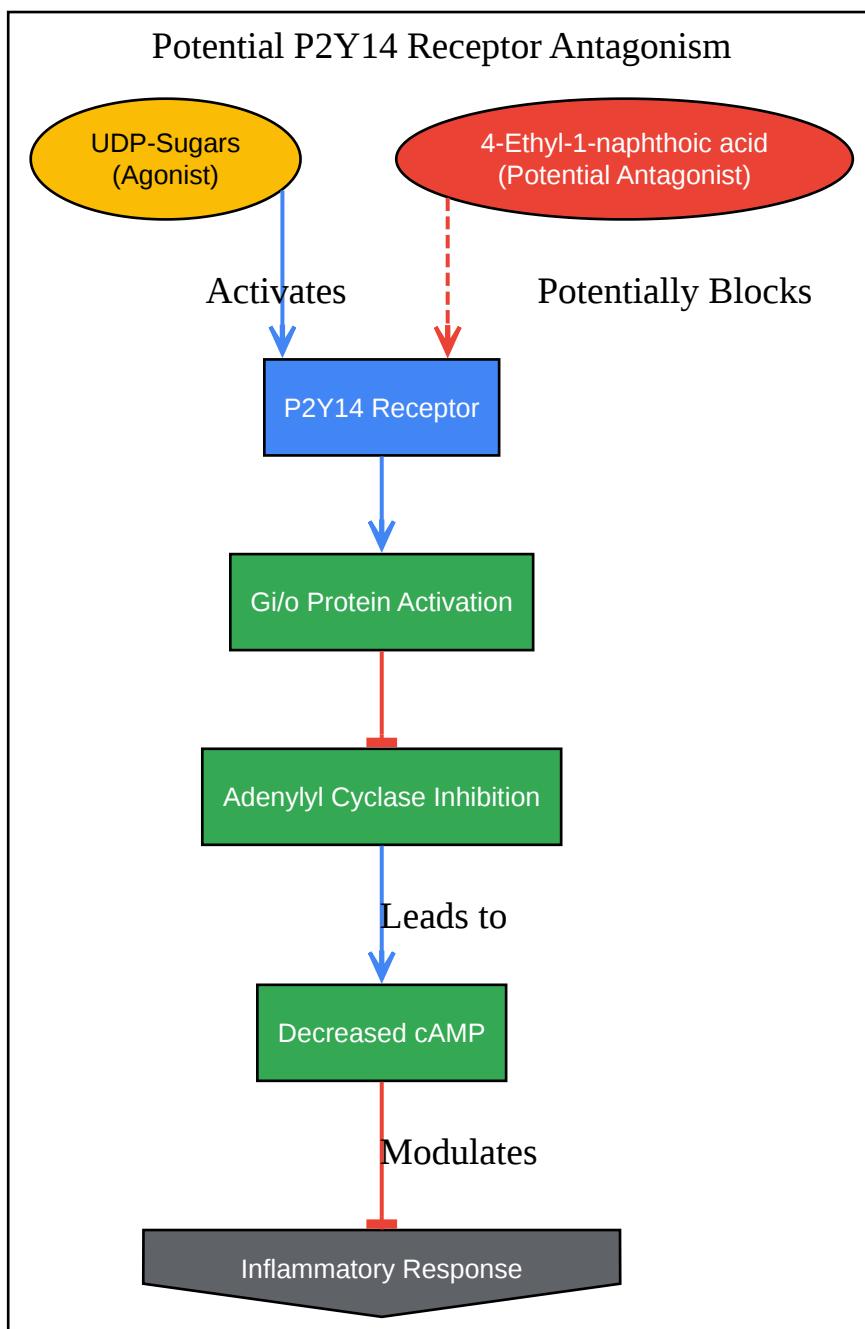
Caption: General workflow for the HPLC analysis of **4-Ethyl-1-naphthoic acid**.

Potential Biological Activity and Signaling Pathways

While there is no direct experimental evidence for the biological activity of **4-Ethyl-1-naphthoic acid**, the broader class of naphthoic acid derivatives has shown significant interactions with important biological targets.

P2Y14 Receptor Antagonism

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars and is implicated in inflammatory responses. Several studies have identified substituted naphthoic acids as potent and selective antagonists of the P2Y14 receptor.[6][7][8][9] The general structure-activity relationship (SAR) for this class of compounds suggests that the naphthalene core and the carboxylic acid moiety are crucial for activity. Variations in the substitution pattern on the naphthalene ring can significantly impact potency and selectivity. Given its structural similarity to known P2Y14 antagonists, it is plausible that **4-Ethyl-1-naphthoic acid** could exhibit antagonist activity at this receptor. Further screening and in vitro assays would be required to confirm this hypothesis.

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